3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
CAS No.:
Cat. No.: VC21452905
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 3-(furan-2-yl)-5,5,8,9-tetramethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
| Standard InChI | InChI=1S/C18H19N3O/c1-11-8-13-10-18(3,4)21-16(14(13)9-12(11)2)19-20-17(21)15-6-5-7-22-15/h5-9H,10H2,1-4H3 |
| Standard InChI Key | AGFZJQDWVBDHHF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=CO4 |
| Canonical SMILES | CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=CO4 |
Introduction
3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro124triazolo[3,4-a]isoquinoline is a complex organic compound with a molecular formula of C18H19N3O and a molecular weight of 293.36 g/mol . This compound belongs to the class of triazoloisoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis and Chemical Reactivity
While specific synthesis methods for 3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro triazolo[3,4-a]isoquinoline are not detailed in the available literature, compounds of similar structures often involve multi-step reactions that include condensation and cyclization processes. The presence of a furan ring and a triazole system suggests potential for substitution reactions and modifications that could enhance its biological activity.
Research Findings and Future Directions
Given the lack of specific research findings on 3-Furan-2-yl-5,5,8,9-tetramethyl-5,6-dihydro triazolo[3,4-a]isoquinoline, future studies should focus on exploring its biological activity, synthesizing derivatives, and investigating structure-activity relationships. This could involve in vitro and in vivo studies to assess its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume